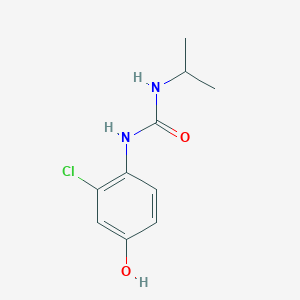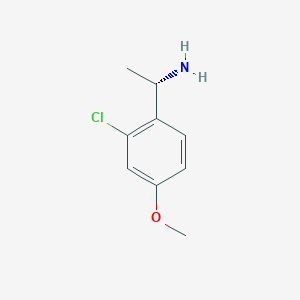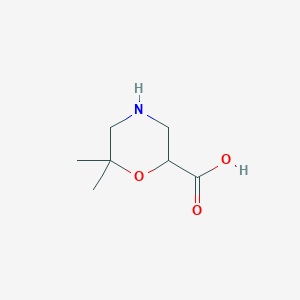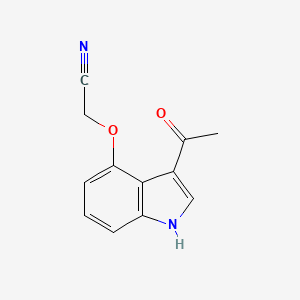
2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an acetyl group at the 3-position and an acetonitrile group at the 2-position, connected through an ether linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.
Etherification: The acetylated indole is reacted with chloroacetonitrile in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
化学反应分析
Types of Reactions
2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-((3-carboxy-1H-indol-4-yl)oxy)acetonitrile.
Reduction: 2-((3-acetyl-1H-indol-4-yl)oxy)ethylamine.
Substitution: 5-bromo-2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile.
科学研究应用
2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the acetyl group and ether linkage, making it less complex.
3-acetylindole:
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities.
Uniqueness
2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activities. The combination of an acetyl group, an indole core, and an acetonitrile group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-[(3-acetyl-1H-indol-4-yl)oxy]acetonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-8(15)9-7-14-10-3-2-4-11(12(9)10)16-6-5-13/h2-4,7,14H,6H2,1H3 |
InChI 键 |
JPBXRZQPZRHBLO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)OCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


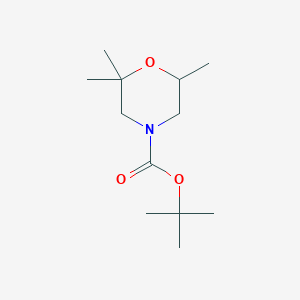
![[(3Z)-1-[(4-chlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13057366.png)
![5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13057369.png)
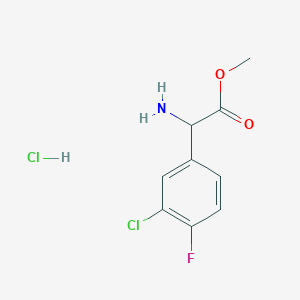
![ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B13057382.png)
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057383.png)
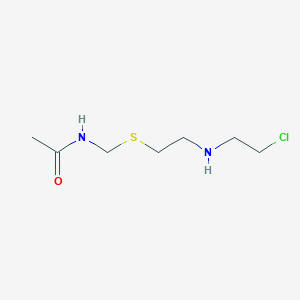
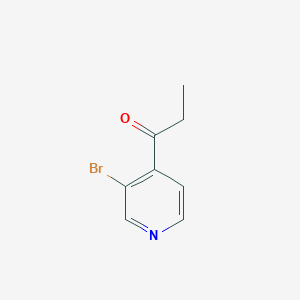
![(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B13057398.png)
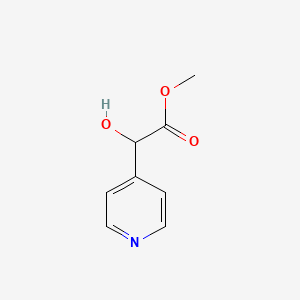
![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid](/img/structure/B13057404.png)
